

Application Notes & Protocols for the Quantitative Analysis of Prometon using Prometon-d3

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Compound of Interest

Compound Name: Prometon-d3

Cat. No.: B12295415

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Introduction

Prometon is a non-selective triazine herbicide used to control a broad spectrum of weeds in non-crop areas. Its prevalence in environmental monitoring necessitates accurate and robust quantitative methods. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document provides detailed protocols for the quantitative analysis of Prometon in water samples using its deuterated stable isotope, **Prometon-d3**, as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Prometon-d3 is an ideal internal standard as it co-elutes with Prometon and exhibits identical ionization and fragmentation behavior, ensuring the most reliable correction for any analytical variability.[4] While the specific validation data for **Prometon-d3** is not widely published, the principles of isotope dilution and the robust performance of similar methods using other internal standards strongly support its use. This protocol is based on established and validated methods for triazine herbicide analysis.[5][6]

Principle of the Method

A known quantity of **Prometon-d3** internal standard is added to a water sample. The sample is then prepared and analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal from the native Prometon to the deuterated **Prometon-d3** is used to calculate the concentration of Prometon in the original sample, effectively normalizing for variations in sample recovery and instrument response.

Experimental Protocols

Materials and Reagents

- Standards: Prometon (Purity $\geq 99\%$), **Prometon-d3** (methoxy-d3, Purity $\geq 98\%$, Isotopic Purity $\geq 99\%$)
- Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), HPLC Grade Water
- Reagents: Formic Acid (LC-MS Grade, $\sim 99\%$)
- Equipment: Analytical balance, Class A volumetric flasks, Pipettes, Vortex mixer, Syringe filters (0.2 μm PTFE), Autosampler vials.

Standard Solution Preparation

- Primary Stock Solutions (100 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of Prometon and **Prometon-d3** into separate 100 mL volumetric flasks.
 - Dissolve in methanol and bring to volume. Mix thoroughly. These stocks are stable for at least 6 months when stored at $\leq 4^\circ\text{C}$.
- Working Standard Solutions (10 $\mu\text{g/mL}$):
 - Pipette 10 mL of each primary stock solution into separate 100 mL volumetric flasks.
 - Dilute to volume with methanol.
- Internal Standard Spiking Solution (e.g., 50 ng/mL):

- Perform serial dilutions of the **Prometon-d3** working standard with a 50:50 (v/v) methanol:water solution to achieve the final desired concentration. This concentration should be chosen to be in the mid-range of the calibration curve.
- Calibration Curve Standards:
 - Prepare a series of calibration standards by spiking appropriate volumes of the Prometon working standard into a solution of 50:50 (v/v) methanol:water.
 - A typical calibration range is 0.5 to 200 ng/mL.
 - Spike each calibration standard with the Internal Standard Spiking Solution to achieve a constant concentration of **Prometon-d3** (e.g., 50 ng/mL) in every vial.

Sample Preparation (Water Samples)

This protocol is a direct injection method suitable for relatively clean water matrices (e.g., drinking water, groundwater). For more complex matrices, a solid-phase extraction (SPE) step may be required.

- Sample Collection: Collect water samples in clean glass containers.
- Fortification: Transfer a 1.0 mL aliquot of the water sample to an autosampler vial.
- Internal Standard Addition: Add a known amount of the **Prometon-d3** internal standard spiking solution to the sample. For example, add 50 µL of a 1 µg/mL IS solution to achieve a final concentration of 50 ng/mL.
- Dilution: Add 950 µL of a diluent (e.g., 50:50 methanol:water with 0.1% formic acid) to the vial.
- Mixing: Vortex the vial for 10-15 seconds.
- Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on validated methods for Prometon and should be optimized for the specific instrumentation used.[5]

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Condition
Column	Thermo-Scientific Hypersil Gold (50 mm x 2.1 mm, 1.9 µm) or equivalent C18 column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1.0 min: 10% B; 1.0-5.0 min: ramp to 90% B; 5.0-5.1 min: ramp to 10% B; 5.1-9.0 min: 10% B
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temp.	40 °C
Approx. Retention	~4.3 minutes for Prometon

Mass Spectrometry (MS/MS) Parameters:

Parameter	Recommended Condition
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temp.	500 °C
IonSpray Voltage	5500 V
Curtain Gas	35 psi

MRM Transitions:

The following table lists the established MRM transitions for Prometon.[5][7] For **Prometon-d3** (methoxy-d3), the precursor ion will have an m/z of 229.2. The product ions should be confirmed by infusing the **Prometon-d3** standard. Often, a fragment corresponding to the loss of the deuterated group or a fragment retaining it can be used. The transitions for the unlabeled analyte are often monitored for the labeled standard as well.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Function
Prometon	226.2	142.1	Quantitation
Prometon	226.2	184.1	Confirmation
Prometon-d3	229.2	142.1	Quantitation (Proposed)
Prometon-d3	229.2	187.1	Confirmation (Proposed)

Bolded transitions are typically used for quantification.

Data Presentation and Quality Control

The Advantage of Using Prometon-d3

Using a stable isotope-labeled internal standard like **Prometon-d3** is critical for overcoming matrix effects and ensuring high data quality. Matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification if not corrected. Since **Prometon-d3** is chemically identical to Prometon, it experiences the same matrix effects, and any signal suppression or enhancement is canceled out when the analyte/IS ratio is calculated.
[1]

Method Performance Data (Example using Internal Standard)

While specific data for a **Prometon-d3** validated method is not available, the following data from a validated EPA method for Prometon in water using a similar internal standard (Prometryn) demonstrates the expected performance.[5] The use of **Prometon-d3** is expected

to yield equivalent or superior results due to its closer chemical and physical identity to the analyte.

Table 1: Method Validation Results for Prometon in Surface Water

Fortification Level (mg/L)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Acceptance Criteria
0.100 (LOQ)	95.5	3.8	70-120% Recovery, $\leq 20\%$ RSD
1.00 (10x LOQ)	98.2	2.5	70-120% Recovery, $\leq 20\%$ RSD
(Data adapted from EPA MRID 49553105) [5]			

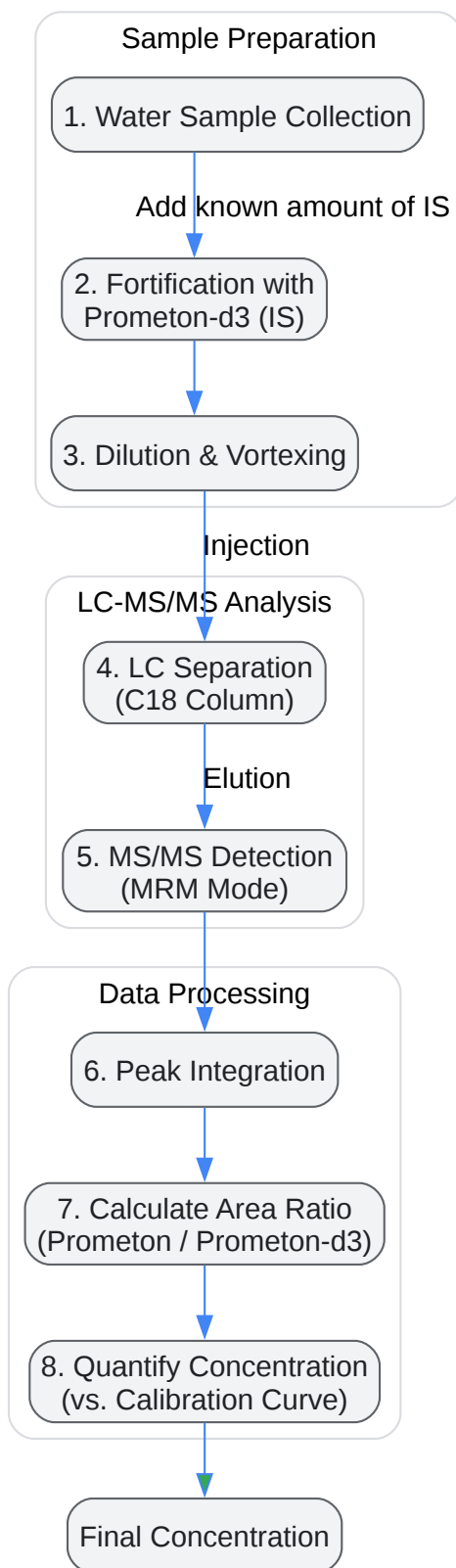
Table 2: Method Detection and Quantitation Limits

Parameter	Value (mg/L)	Description
Limit of Quantitation (LOQ)	0.100	The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD)	0.0000026	The lowest concentration at which the analyte can be reliably detected.
(Data from EPA MRID 49553105) [5]		

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Prometon using an internal standard.

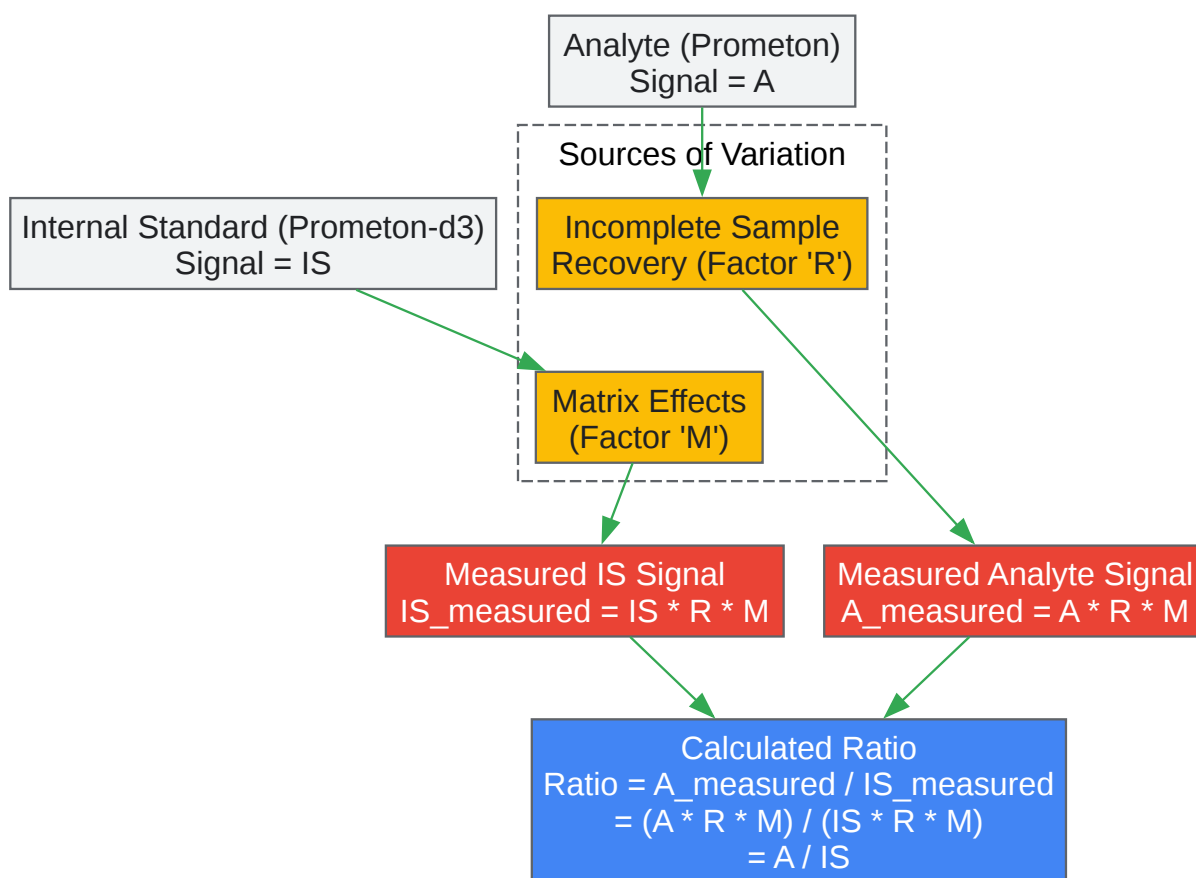


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Caption: Workflow for Prometon analysis using **Prometon-d3**.

Logical Relationship for Isotope Dilution

This diagram explains the logic behind using a stable isotope-labeled internal standard to correct for analytical variability.



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Caption: Principle of analytical variation correction.

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